molecular formula C12H26O2 B14734211 4,7-Dimethyldecane-4,7-diol CAS No. 6339-20-4

4,7-Dimethyldecane-4,7-diol

Cat. No.: B14734211
CAS No.: 6339-20-4
M. Wt: 202.33 g/mol
InChI Key: VGRYQTVSPZCCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyldecane-4,7-diol is an organic compound with the molecular formula C12H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dimethyldecane-4,7-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to a double bond in the presence of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4). Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dihydroxylation processes using catalysts to enhance reaction efficiency and yield. The choice of catalyst and reaction conditions can significantly impact the purity and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyldecane-4,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

4,7-Dimethyldecane-4,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,7-Dimethyldecane-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

4,7-Dimethyldecane-4,7-diol can be compared with other similar diols and alkanes:

    Similar Compounds: 4,7-Dimethyldecane, 4,4-Dimethyldecane, 3,5-Dimethyldecane.

    Uniqueness: The presence of two hydroxyl groups at specific positions on the decane backbone makes this compound unique. .

Properties

CAS No.

6339-20-4

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

4,7-dimethyldecane-4,7-diol

InChI

InChI=1S/C12H26O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-10H2,1-4H3

InChI Key

VGRYQTVSPZCCQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCC(C)(CCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.